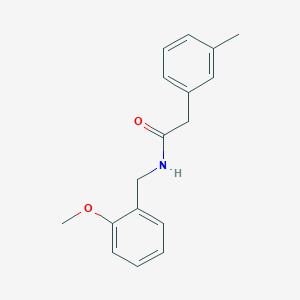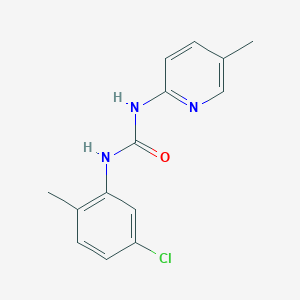
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea (CMMPU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPU is a urea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but it has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been shown to enhance the binding of acetylcholine to the α7 nAChR, leading to increased channel opening and calcium influx. This activation of the α7 nAChR has been implicated in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation in rat hippocampal slices, which is a marker of synaptic plasticity and memory formation. This compound has also been reported to have anti-inflammatory effects in a mouse model of acute lung injury, which may be due to its modulation of the α7 nAChR. Additionally, this compound has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for lab experiments. It has high purity and can be synthesized through various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on other neurotransmitter systems. Additionally, the potential side effects of this compound are not well known.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One direction is to further investigate its potential therapeutic applications, such as its neuroprotective and anti-inflammatory effects. Another direction is to study its effects on other neurotransmitter systems and its potential as a cognitive enhancer. Additionally, more research is needed to understand the potential side effects of this compound and its safety profile. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool for studying various neurological and inflammatory diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been achieved through various methods, including the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylthiourea in the presence of a base. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various scientific research studies. One study reported that this compound has neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons. Another study showed that this compound has anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury. Additionally, this compound has been studied for its potential use as a cognitive enhancer due to its ability to enhance long-term potentiation in rat hippocampal slices.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-6-13(16-8-9)18-14(19)17-12-7-11(15)5-4-10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHKCWWSTZNEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B5267136.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)
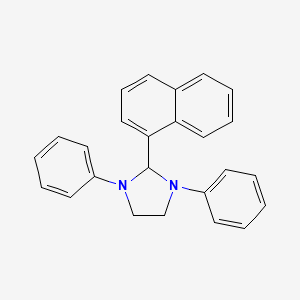
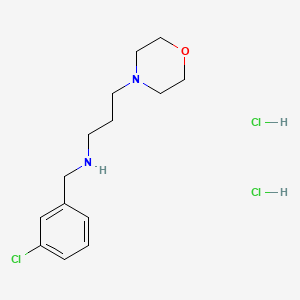
![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
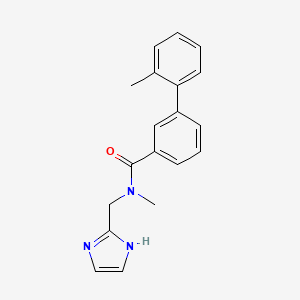
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
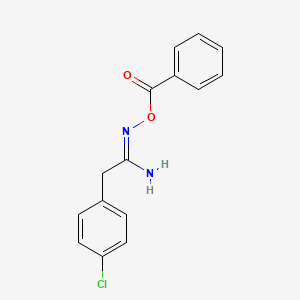
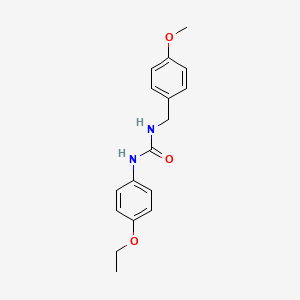
![(3aR*,6aS*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5267230.png)

